molecular formula C16H20N2O5 B14636537 5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione CAS No. 53761-08-3

5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B14636537
CAS No.: 53761-08-3
M. Wt: 320.34 g/mol
InChI Key: SNMPZGYSPHLFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and reactivity It belongs to the class of organic peroxides, which are compounds containing an oxygen-oxygen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor under controlled conditions. One common method involves the use of titanium dioxide (TiO2) as a photocatalyst under visible light to generate tert-butylperoxy radicals, which then react with barbituric acids to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactive nature of organic peroxides.

Chemical Reactions Analysis

Types of Reactions

5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substrates.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation Reactions: Common reagents include hydrogen peroxide (H2O2) and other peroxides.

    Substitution Reactions: These reactions may require specific catalysts or reagents depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione involves the generation of reactive oxygen species (ROS) such as peroxyl radicals. These radicals can initiate various chemical reactions, including the oxidation of organic substrates. The molecular targets and pathways involved depend on the specific application and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate peroxyl radicals under mild conditions makes it particularly valuable in various applications.

Properties

CAS No.

53761-08-3

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H20N2O5/c1-15(2,3)22-23-16(10-9-11-7-5-4-6-8-11)12(19)17-14(21)18-13(16)20/h4-8H,9-10H2,1-3H3,(H2,17,18,19,20,21)

InChI Key

SNMPZGYSPHLFLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC1(C(=O)NC(=O)NC1=O)CCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.